molecular formula C8H4BrNO2S B2358515 5-Bromo-2,1-benzothiazole-3-carboxylic acid CAS No. 1367452-90-1

5-Bromo-2,1-benzothiazole-3-carboxylic acid

Cat. No.: B2358515
CAS No.: 1367452-90-1
M. Wt: 258.09
InChI Key: XALPQVGTZQNXCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 5-Bromo-2,1-benzothiazole-3-carboxylic acid, has been a topic of interest in various research studies . For instance, one study mentioned the synthesis of benzothiazole derivatives by reacting 2-aminothiophenol with aldehydes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with a bromine atom at the 5th position and a carboxylic acid group at the 3rd position. The InChI key for this compound is XALPQVGTZQNXCH-UHFFFAOYSA-N.


Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Research has explored the synthesis of imidazo[2,1-b]benzothiazole carboxylic and acetic acids, with anti-inflammatory, analgesic, and ulcerogenic activities being tested (Grandolini et al., 1993).

Antimicrobial Applications

  • Novel synthesis methods have been developed for 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, demonstrating significant antimicrobial activity against various bacterial strains (Bhagat, Deshmukh, & Kuberkar, 2012).

Fluorescent and Colorimetric pH Probe

  • A 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide probe was synthesized for monitoring acidic and alkaline solutions, useful in real-time pH sensing (Diana, Caruso, Tuzi, & Panunzi, 2020).

Solid Phase Synthesis of Benzothiazole Derivatives

  • A new method for solid-phase synthesis of benzothiazoles and thiophene derivatives was established, offering high yields and purities (Huang & Tang, 2003).

Antitumor Applications

  • The synthesis of 2-(4-aminophenyl)benzothiazoles and their activity against breast cancer cell lines was investigated, revealing potent inhibitory activity in certain derivatives (Shi et al., 1996).

Aggregation-Induced Emission Luminogen

  • A benzothiazole-based AIEgen was designed for ratiometric fluorescent chemosensor applications, suitable for detecting pH fluctuation in biosamples and neutral water samples (Li et al., 2018).

Synthesis of Benzothiazole Analogues

  • Novel methods were developed for synthesizing 5-substituted 1,3-benzothiazol-2(3H)-ones, showing various biological activities (Pirat et al., 2011).

Robust Synthesis Method

Properties

IUPAC Name

5-bromo-2,1-benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALPQVGTZQNXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367452-90-1
Record name 5-bromo-2,1-benzothiazole-3-carboxylic acid
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